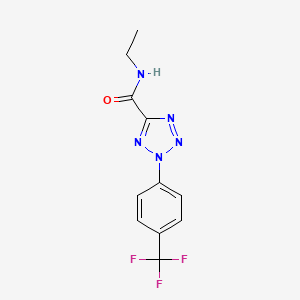

N-ethyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-ethyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide” is a complex organic compound. It likely contains an ethyl group (C2H5), a trifluoromethyl group (CF3), a phenyl group (C6H5), a tetrazole group (C2H2N4), and a carboxamide group (CONH2) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve various cyclization processes or domino reactions .Wissenschaftliche Forschungsanwendungen

Antitumor Activities

Research has identified compounds related to N-ethyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide with notable antitumor properties. For example, the study of imidazotetrazines, specifically 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, reveals their broad-spectrum antitumor activity against leukemia, suggesting a mechanism where these compounds act as prodrugs to release active triazenes in aqueous environments (Stevens et al., 1984).

Molluscicidal Properties

Another study focused on thiazolo[5,4-d]pyrimidines, compounds related to this compound, showcasing their molluscicidal properties against snails, the intermediate host of schistosomiasis, indicating their potential in controlling diseases caused by parasites (El-bayouki & Basyouni, 1988).

Inhibition of Gene Expression

N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a structurally related compound, has been shown to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This study's findings contribute to understanding how structural modifications can impact bioavailability and cellular activity, offering a pathway to designing more effective inhibitors (Palanki et al., 2000).

Nematocidal Activity

Compounds within the same chemical family have demonstrated good nematocidal activity against M. incognita, showcasing their potential use in agriculture as a novel class of fungicides. This highlights the chemical's versatility in addressing both health-related and agricultural challenges (Zhao et al., 2017).

Synthesis and Characterization

The synthesis and characterization of polyamides containing imidazole derived from similar chemical compounds demonstrate the potential for developing new materials with unique properties, such as intramolecular hydrogen bonding and solubility in various solvents (Bouck & Rasmussen, 1993).

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to interact with various proteins and receptors, influencing their function .

Mode of Action

It’s likely that the compound interacts with its targets through a combination of hydrogen bonding, π-π stacking, and other non-covalent interactions . The trifluoromethyl group may enhance the compound’s binding affinity to its targets .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to changes in cellular function .

Pharmacokinetics

The presence of the trifluoromethyl group may enhance the compound’s metabolic stability and bioavailability .

Result of Action

Similar compounds have been found to exert various biological effects, depending on their specific targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-ethyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide . For instance, the compound’s reactivity and stability may be affected by the pH of its environment .

Eigenschaften

IUPAC Name |

N-ethyl-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N5O/c1-2-15-10(20)9-16-18-19(17-9)8-5-3-7(4-6-8)11(12,13)14/h3-6H,2H2,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQMHODQRGQHMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2858474.png)

![N'-(3,4-dimethylphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2858476.png)

![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(prop-2-yn-1-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2858492.png)

![2-{[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B2858494.png)

![2-(8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2858495.png)

![4-(5-Chloropyridin-2-yl)-5-{[1-(4-methylphenyl)-1-oxopropan-2-yl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2858496.png)